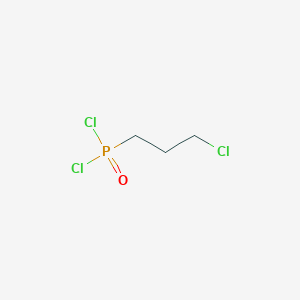

Phosphonic dichloride, (3-chloropropyl)-

Description

Phosphonic dichloride, (3-chloropropyl)-, is an organophosphorus compound characterized by a propyl chain substituted with a chlorine atom at the third carbon, bonded to a phosphorus center with two chloride groups. These compounds are critical in synthesizing polymers, agrochemicals, and flame retardants due to their electrophilic phosphorus center, which facilitates nucleophilic substitution reactions .

Properties

CAS No. |

21510-86-1 |

|---|---|

Molecular Formula |

C3H6Cl3OP |

Molecular Weight |

195.41 g/mol |

IUPAC Name |

1-chloro-3-dichlorophosphorylpropane |

InChI |

InChI=1S/C3H6Cl3OP/c4-2-1-3-8(5,6)7/h1-3H2 |

InChI Key |

NIVBLBCAPKSHQL-UHFFFAOYSA-N |

Canonical SMILES |

C(CP(=O)(Cl)Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Phosphonic dichloride, (3-chloropropyl)- can be synthesized through the reaction of hypophosphorous acid and its sodium salt with allyl alcohol . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high yields and purity .

Chemical Reactions Analysis

Phosphonic dichloride, (3-chloropropyl)- undergoes various chemical reactions, including:

Substitution Reactions: It reacts with alcohols and water to form corresponding phosphonic esters and acids.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.

Hydrolysis: It hydrolyzes in the presence of water to form phosphonic acid derivatives.

Common reagents used in these reactions include alcohols, water, and other nucleophiles. The major products formed from these reactions are phosphonic esters and acids .

Scientific Research Applications

Phosphonic dichloride, (3-chloropropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic dichloride, (3-chloropropyl)- involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and regulatory differences among phosphonic dichlorides:

| Compound Name | CAS RN | Molecular Formula | HS Code | Key Structural Features |

|---|---|---|---|---|

| Propylphosphonic dichloride | 25235-15-8 | C₃H₇Cl₂OP | 2931.52 | Linear propyl chain; no substituents |

| Isopropylphosphonic dichloride | 1498-46-0 | C₃H₇Cl₂OP | 2931.59 | Branched isopropyl group |

| Methylphosphonous dichloride | 676-83-5 | CH₃Cl₂P | 2931.59 | Methyl group; shorter alkyl chain |

| O-(3-Chloropropyl) methylphosphonothionate | - | C₁₁H₁₀ClF₃NO₄PS | 2931.53 | 3-Chloropropyl group; thionate ester |

Key Observations :

- Isopropylphosphonic dichloride’s branched structure may reduce reactivity in polymer synthesis due to steric constraints .

- Thermal Stability: Methylphosphonous dichloride (CH₃Cl₂P) exhibits higher reactivity but lower thermal stability in polycondensation reactions compared to bulkier alkyl variants .

- Regulatory Differences : HS codes (e.g., 2931.52 vs. 2931.59) reflect trade classifications based on molecular structure and substituents .

Functional Comparisons

- Propylphosphonic Dichloride (C₃H₇Cl₂OP) : Linear structure facilitates efficient polycondensation with aromatic diols, producing high-molecular-weight polymers. However, unsubstituted propyl chains may increase hydrolysis risk .

- Methylphosphonous Dichloride (CH₃Cl₂P): High reactivity enables rapid polymerization but necessitates strict temperature control to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.